![molecular formula C27H23NO B12817416 4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12817416.png)
4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Di-p-tolylamino)-[1,1’-biphenyl]-4-carbaldehyde is an organic compound known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound is characterized by its biphenyl structure with a di-p-tolylamino group and a carbaldehyde functional group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Di-p-tolylamino)-[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a boronic acid derivative.
Introduction of the Di-p-tolylamino Group: The di-p-tolylamino group is introduced via a nucleophilic aromatic substitution reaction, where a p-toluidine derivative reacts with the biphenyl core.
Formylation: The final step involves the formylation of the biphenyl compound to introduce the carbaldehyde group. This can be achieved using a Vilsmeier-Haack reaction, where the biphenyl compound reacts with a formylating agent such as DMF and POCl3.
Industrial Production Methods
Industrial production of 4’-(Di-p-tolylamino)-[1,1’-biphenyl]-4-carbaldehyde follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4’-(Di-p-tolylamino)-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 4’-(Di-p-tolylamino)-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-(Di-p-tolylamino)-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4’-(Di-p-tolylamino)-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
Organic Electronics: Used as a hole-transporting material in OLEDs due to its electron-rich nature.
Fluorescent Probes: Utilized in the development of fluorescent probes for biological imaging.
Photovoltaics: Employed in organic photovoltaic cells as a component of the active layer.
Chemical Sensors: Incorporated into chemical sensors for detecting various analytes.
Mecanismo De Acción
The mechanism of action of 4’-(Di-p-tolylamino)-[1,1’-biphenyl]-4-carbaldehyde in OLEDs involves its role as a hole-transporting material. The di-p-tolylamino group facilitates the transport of positive charges (holes) through the organic layer, enhancing the efficiency of the device. The biphenyl core provides structural rigidity and stability, while the carbaldehyde group can participate in further functionalization.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis[4-(di-p-tolylamino)styryl]biphenyl: Another compound used in OLEDs with similar hole-transporting properties.
N,N’-Di-p-tolylbenzidine: A compound with a similar di-p-tolylamino group but different core structure, used in organic electronics.
Uniqueness
4’-(Di-p-tolylamino)-[1,1’-biphenyl]-4-carbaldehyde is unique due to its combination of the biphenyl core and the carbaldehyde functional group, which allows for versatile chemical modifications and applications in various fields, particularly in organic electronics and fluorescent probes.
Propiedades
Fórmula molecular |
C27H23NO |
|---|---|
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]benzaldehyde |
InChI |
InChI=1S/C27H23NO/c1-20-3-13-25(14-4-20)28(26-15-5-21(2)6-16-26)27-17-11-24(12-18-27)23-9-7-22(19-29)8-10-23/h3-19H,1-2H3 |
Clave InChI |
YVKXAGVUYYOGPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=CC=C(C=C4)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


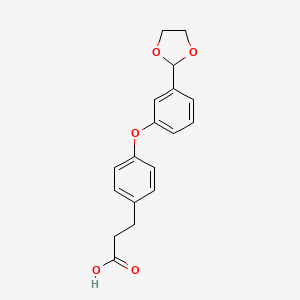
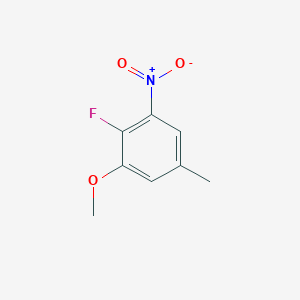
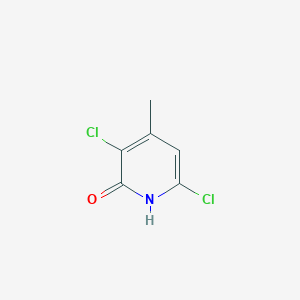
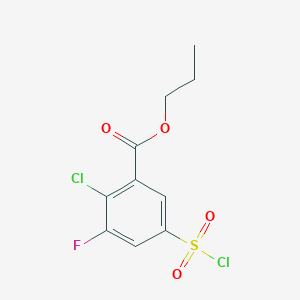
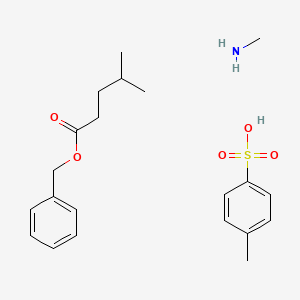

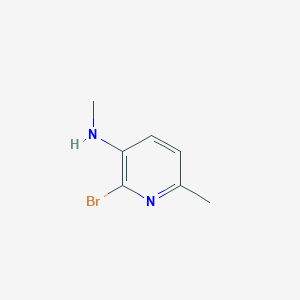

![2-(1H-Imidazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12817391.png)
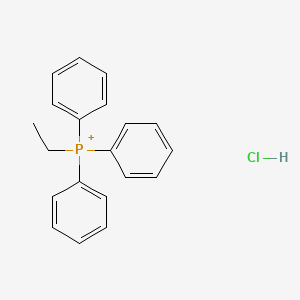

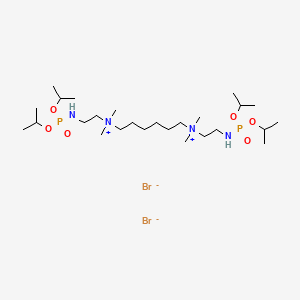
![3-(1H-Benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B12817433.png)
![(4R,4aS,6aR,7S,8S,9R,11S,11aS,11bR)-7,8,11-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12817436.png)
